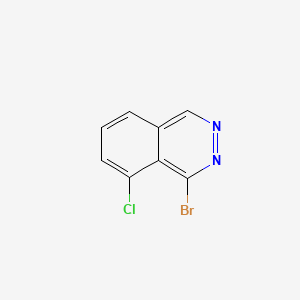

1-Bromo-8-chlorophthalazine

描述

Structure

3D Structure

属性

分子式 |

C8H4BrClN2 |

|---|---|

分子量 |

243.49 g/mol |

IUPAC 名称 |

1-bromo-8-chlorophthalazine |

InChI |

InChI=1S/C8H4BrClN2/c9-8-7-5(4-11-12-8)2-1-3-6(7)10/h1-4H |

InChI 键 |

HKJNHWJUSFVKEX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=CN=NC(=C2C(=C1)Cl)Br |

产品来源 |

United States |

Synthetic Methodologies for 1 Bromo 8 Chlorophthalazine and Analogous Halogenated Phthalazines

Precursor Synthesis Strategies for Phthalazine (B143731) Scaffolds

The construction of the fundamental phthalazine ring system is the initial and critical phase in the synthesis of its halogenated derivatives. This is typically achieved through cyclization reactions of appropriately substituted benzene (B151609) precursors or via the formation and subsequent chemical transformation of phthalazinone intermediates.

The most direct methods for assembling the phthalazine nucleus involve the condensation of hydrazine (B178648) or its derivatives with ortho-substituted benzene compounds bearing two carbonyl groups or their synthetic equivalents. This approach allows for the incorporation of substituents on the benzene ring of the phthalazine system from the outset.

A foundational method involves the reaction of a 1,2-dicarbonylbenzene derivative with hydrazine. For instance, phthalaldehyde or its derivatives can undergo condensation with hydrazine hydrate (B1144303) to yield the phthalazine ring. A classic example is the synthesis of the parent phthalazine ring from ω-tetrabromorthoxylene and hydrazine. wikipedia.org Similarly, 2-(bromomethyl)benzaldehydes can react with arylhydrazines in the presence of an iron(III) chloride catalyst to form 2-substituted 1,2-dihydrophthalazines. longdom.org

More complex ortho-substituted precursors can also be employed. The cyclization of o-substituted benzoic acid derivatives with hydrazine hydrate is a widely used strategy for forming the related phthalazinone scaffold, which is a key precursor to halogenated phthalazines. nih.govekb.eg Another variation involves the reaction of benzophenone (B1666685) derivatives with chromium(VI) oxide, followed by cyclization with hydrazine hydrate in refluxing ethanol (B145695) to produce substituted phthalazine derivatives. longdom.orglongdom.org

The following table summarizes various cyclization strategies starting from ortho-substituted benzene derivatives.

| Precursor Type | Reagents | Product Type | Reference |

| ω-Tetrabromorthoxylene | Hydrazine | Phthalazine | wikipedia.org |

| 2-(Bromomethyl)benzaldehydes | Arylhydrazines, FeCl₃ | 1,2-Dihydrophthalazine | longdom.org |

| o-Substituted Benzoic Acids | Hydrazine Hydrate | Phthalazinone | nih.govekb.eg |

| Benzophenones | CrO₃, Ac₂O, H₂SO₄; then Hydrazine Hydrate | Phthalazine Derivative | longdom.orglongdom.org |

| Dimethylphthalate Derivatives | Hydrazine | Phthalhydrazide (B32825) | longdom.orglongdom.org |

| 2-Bromobenzaldehyde Acetals | n-BuLi, DMF; then HCl; then Hydrazine | Phthalazine Derivative | researchgate.net |

Phthalazinones are pivotal intermediates in the synthesis of many halogenated phthalazines. Their formation is readily achieved, and the carbonyl group provides a reactive handle for introducing halogen atoms, particularly at the 1- and 4-positions.

The most common route to phthalazinones involves the reaction of phthalic anhydrides with hydrazine hydrate, often in the presence of acetic acid. longdom.orglongdom.org If a substituted phthalic anhydride (B1165640) is used, this substitution is carried over to the final product. For example, starting with a chloro-substituted phthalic anhydride would yield a chlorophthalazinone. Similarly, the reaction of 2-aroylbenzoic acids with hydrazine derivatives also produces phthalazinones. longdom.org

Once formed, the phthalazinone can be converted into a halogenated phthalazine. A crucial and frequently employed transformation is the reaction of a phthalazinone with a halogenating agent like phosphorus oxychloride (POCl₃) to yield a 1-chlorophthalazine (B19308). nih.govekb.eg This reaction replaces the hydroxyl group of the enol tautomer of the phthalazinone with a chlorine atom.

For dihalogenation, phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), which can be synthesized from dimethylphthalate and hydrazine, serves as a key precursor. longdom.orglongdom.org Treatment of phthalhydrazide with phosphorus oxychloride results in the formation of 1,4-dichlorophthalazine (B42487), providing a direct route to a dihalogenated scaffold. nih.gov

These transformation pathways are summarized below:

| Starting Material | Reagent(s) | Product | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | Phthalazinone | longdom.orglongdom.org |

| Phthalazinone | Phosphorus Oxychloride (POCl₃) | 1-Chlorophthalazine | nih.govekb.eg |

| Phthalhydrazide | Phosphorus Oxychloride (POCl₃) | 1,4-Dichlorophthalazine | longdom.orgnih.govlongdom.org |

Approaches to Selective Halogenation in the Phthalazine Nucleus

Introducing halogens onto the phthalazine ring can be achieved either by building the ring from pre-halogenated precursors or by direct halogenation of the assembled phthalazine scaffold. The latter requires careful control of reaction conditions to achieve the desired regioselectivity, especially for the synthesis of asymmetrically substituted compounds like 1-Bromo-8-chlorophthalazine.

Direct bromination of the phthalazine nucleus can be challenging due to the deactivating effect of the nitrogen atoms on the aromatic rings. However, specific strategies can be employed. The formation of stable bromine complexes with phthalazine has been reported, and these complexes can serve as sources of bromine for subsequent reactions. cdnsciencepub.com

A more common approach involves the bromination of an activated phthalazine intermediate. For example, N-bromosuccinimide (NBS), often in the presence of a radical initiator like dibenzoyl peroxide, can be used to brominate certain phthalazine precursors. nih.gov Another strategy is to perform radical bromination on a precursor molecule before cyclization. For instance, a substituted benzoic acid can undergo radical bromination prior to its reaction with hydrazine to form the phthalazine ring, thereby incorporating the bromine atom at a specific position on the benzene portion of the scaffold. longdom.orglongdom.org

As previously discussed, the most effective method for introducing a chlorine atom at the 1-position (and 4-position) is through the transformation of a phthalazinone or phthalhydrazide using phosphorus oxychloride. nih.govekb.eglongdom.org This method is highly regioselective for the positions adjacent to the nitrogen atoms.

To introduce chlorine onto the benzo- portion of the phthalazine ring (positions 5, 6, 7, or 8), it is standard practice to begin with a chlorinated precursor. For example, the cyclization of 2-nitro-5-chlorophenylhydrazine with acyl benzoic acids results in a phthalazinone with a chlorine atom on the benzene ring. longdom.orglongdom.org This chlorinated phthalazinone can then be further functionalized, for instance, by converting the carbonyl group to a chloro or bromo substituent.

The synthesis of a mixed dihalogenated phthalazine such as this compound necessitates a sequential strategy or a synthesis starting from a precursor containing both halogens.

A plausible, though not explicitly documented, synthetic route could involve a multi-step sequence:

Synthesis of a Chloro-Substituted Precursor: Start with a chloro-substituted phthalic anhydride or a 2-carboxy-chlorobenzaldehyde to synthesize an 8-chlorophthalazinone.

Conversion to a Reactive Intermediate: Transform the 8-chlorophthalazinone into 1,8-dichlorophthalazine using a strong chlorinating agent like POCl₃.

Selective Halogen Exchange: Perform a selective nucleophilic substitution or a halogen exchange reaction (e.g., Finkelstein-type reaction) to replace the more reactive 1-chloro substituent with a bromine atom. This step can be challenging and requires careful optimization to avoid substitution at the 8-position.

Alternatively, a more convergent approach would begin with a precursor that already contains the desired 1-bromo-8-chloro substitution pattern on the benzene ring. For example, the synthesis could start from a 2-bromo-6-chlorobenzaldehyde (B1282812) derivative, which would then be elaborated through cyclization with hydrazine to form the target this compound. While this approach is synthetically more direct, the availability of the starting materials can be a limiting factor.

The synthesis of 1,4-dihalogenated phthalazines is more straightforward. As mentioned, 1,4-dichlorophthalazine is readily prepared from phthalhydrazide. nih.gov This intermediate can then potentially undergo selective mon-substitution reactions to install other functionalities or undergo halogen exchange under specific conditions.

Mechanistic Considerations in Halogenation Reactions

The introduction of halogens onto the phthalazine ring system can be achieved through several mechanistic pathways, including electrophilic, nucleophilic, and free-radical halogenations. The specific mechanism is often dictated by the nature of the phthalazine substrate and the halogenating agent employed.

Electrophilic Halogenation: In this type of reaction, an electrophilic halogen species attacks the electron-rich aromatic phthalazine ring. wikipedia.org This process is a form of electrophilic aromatic substitution. wikipedia.org For less reactive benzene derivatives, a Lewis acid catalyst is typically required to form a highly electrophilic complex that is then attacked by the benzene ring. wikipedia.org The reaction's regioselectivity is influenced by the electronic properties of the substituents already present on the ring.

Nucleophilic Halogenation: The halogen atoms in 1-halogeno or 1,4-dihalogeno phthalazines exhibit reactivity similar to that of 2- or 4-halogenoquinolines, making them susceptible to nucleophilic substitution. longdom.org This allows for the displacement of a halide ion by a nucleophile. longdom.org For instance, the chloro group in 1-chlorophthalazine derivatives can be displaced by nitrogen nucleophiles like p-phenylenediamine. nih.gov

Free-Radical Halogenation: This type of halogenation proceeds via a free-radical chain mechanism and is characteristic of alkanes and alkyl-substituted aromatic compounds, often initiated by UV light. wikipedia.orglscollege.ac.in The mechanism involves three key steps: initiation, propagation, and termination. wikipedia.org While generally less selective, free-radical halogenation can be influenced by bond dissociation energies, and in some cases, can exhibit regioselectivity. wikipedia.org The Sandmeyer reaction, used to synthesize aryl halides from aryl diazonium salts, is a notable example of a radical-nucleophilic aromatic substitution. wikipedia.orgbyjus.com This reaction proceeds through a free-radical mechanism involving a single electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgbyjus.com

A comparison of these mechanisms is presented in the table below:

| Reaction Type | Reagent Type | Catalyst/Initiator | Key Intermediate |

| Electrophilic Halogenation | Electrophile (e.g., Br+) | Lewis Acid (e.g., FeBr3) | Arenium ion (Sigma complex) |

| Nucleophilic Halogenation | Nucleophile (e.g., NH3) | None | Meisenheimer complex |

| Free-Radical Halogenation | Radical (e.g., Br•) | UV light or Initiator | Aryl radical |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers advanced techniques for the preparation of halogenated phthalazines, focusing on efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysis and adhere to the principles of green chemistry.

Transition-metal catalysis has become a powerful tool for the synthesis of organohalides, offering high levels of regio- and stereoselectivity. nih.gov These methods often allow for the use of C-H bonds as functional groups, reducing the need for pre-functionalized starting materials. nih.gov Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed in C-H halogenation reactions. nih.govsioc-journal.cn

Copper-catalyzed reactions are particularly noteworthy due to the low cost, high stability, and versatility of copper catalysts. nih.gov Copper(I) salts are famously used as catalysts in the Sandmeyer reaction to generate aryl halides from aryl diazonium salts. wikipedia.orggeeksforgeeks.org The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical. wikipedia.orgbyjus.com Copper can also mediate halogenation reactions, for instance, in the synthesis of 3-haloindolizines. nih.gov Recently, a new class of copper-dependent halogenase enzymes has been discovered, expanding the scope of enzymatic halogenations. ucla.edunih.gov

| Catalyst | Reaction Type | Substrate | Halogen Source |

| Palladium | C-H Halogenation | Arenes | N-Halosuccinimide |

| Rhodium | C-H Halogenation | Heterocycles | Dihalogen |

| Ruthenium | C-H Halogenation | Aromatic Ketones | Cupric Halide |

| Copper(I) | Sandmeyer Reaction | Aryl Diazonium Salts | Copper(I) Halide |

| Copper(II) | C-H Halogenation | Phenols, Indolizines | Copper(II) Halide |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to the synthesis of phthalazine derivatives.

Key green chemistry approaches in this context include:

Use of Greener Solvents: Replacing volatile and toxic organic solvents with more environmentally benign alternatives like water or ionic liquids. nih.gov

Catalysis: Employing catalysts, including solid acid catalysts like silica (B1680970) sulfuric acid and montmorillonite (B579905) K-10 clay, to improve reaction efficiency and reduce waste. longdom.orgresearchgate.net Catalysts are used in small amounts and can carry out a reaction multiple times, making them preferable to stoichiometric reagents. youtube.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times, sometimes under solvent-free conditions. researchgate.netnih.gov

One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single vessel, which can significantly reduce solvent usage and purification steps. longdom.org

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents in drug synthesis due to their low vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. nih.govmdpi.com They can be designed to be non-toxic and biodegradable. nih.gov In some cases, reactions in ionic liquids can be faster and more effective, for example, when combined with microwave heating. mdpi.com

Chemical Reactivity and Transformation Studies of 1 Bromo 8 Chlorophthalazine

Nucleophilic Aromatic Substitution Reactions of Halogenated Phthalazines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems like phthalazine (B143731). The presence of two electronegative nitrogen atoms in the ring withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles. This activation is particularly pronounced at the positions ortho and para to the ring nitrogens, which in the case of 1-Bromo-8-chlorophthalazine, corresponds to the halogen-bearing carbons at C1 and C4 (functionally equivalent to C1) as well as C5 and C8.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-poor carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is crucial, and it is enhanced by the electron-withdrawing nature of the phthalazine ring itself. openstax.org

Differential Reactivity of Bromine versus Chlorine Substituents

In this compound, the two different halogen atoms present the question of regioselectivity. In SNAr reactions, the reactivity of the leaving group is not solely dependent on bond strength, but rather on its ability to stabilize the transition state of the rate-determining step, which is the initial nucleophilic attack. Generally, the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com

The C1 and C8 positions are both activated by the adjacent ring nitrogen (N2 and N7, respectively). However, the C1 position is also influenced by the N2 nitrogen, making it electronically distinct from the C8 position. In many aza-heterocycles, the carbon atoms adjacent to the heteroatom are the most activated towards nucleophilic attack. nih.gov For SNAr reactions, the C-Cl bond is often more reactive than the C-Br bond if the reaction is governed by the rate of nucleophilic attack, due to the higher electronegativity of chlorine making the attached carbon more electrophilic. Conversely, if the cleavage of the carbon-halogen bond is more significant in the rate-determining step, bromide is a better leaving group than chloride. In the context of phthalazines and related heterocycles, substitution is often observed at the more electron-deficient carbon, which is typically adjacent to a ring nitrogen. Given the similar electronic environment of C1 and C8, the intrinsic reactivity of the halogens becomes a key determinant.

Reaction with Various Nucleophiles (e.g., nitrogen, oxygen, sulfur, carbon-based)

This compound is expected to react with a wide array of nucleophiles, leading to the selective or double substitution of its halogen atoms. The choice of nucleophile, solvent, and temperature can influence the outcome of the reaction.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with halophthalazines. Reactions with primary and secondary amines would yield the corresponding amino-phthalazine derivatives. For instance, reacting 1-chlorophthalazine (B19308) with various amines is a known method for synthesizing substituted phthalazines. nih.gov It is anticipated that this compound would react similarly, with the potential for mono- or di-substitution depending on the reaction conditions.

Oxygen Nucleophiles: Alkoxides (such as sodium methoxide (B1231860) or ethoxide) and hydroxides can serve as oxygen-based nucleophiles to produce alkoxy- or hydroxy-phthalazines. These reactions often require elevated temperatures to proceed efficiently.

Sulfur Nucleophiles: Thiolates are highly potent nucleophiles and readily displace halogens from electron-poor aromatic rings. The reaction with sodium thiomethoxide (NaSMe) or other thiolates would yield the corresponding thioether derivatives.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles, based on analogous reactions with other halophthalazines and dihalo-N-heterocycles. The regioselectivity (substitution at C1 vs. C8) would depend on the specific reaction conditions.

| Nucleophile | Reagent Example | Expected Product Type (Monosubstituted) |

|---|---|---|

| Nitrogen-based | Ammonia (NH₃), Morpholine | 1-Amino-8-chlorophthalazine or 1-Bromo-8-aminophthalazine |

| Oxygen-based | Sodium Methoxide (NaOMe) | 1-Methoxy-8-chlorophthalazine or 1-Bromo-8-methoxyphthalazine |

| Sulfur-based | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-8-chlorophthalazine or 1-Bromo-8-(phenylthio)phthalazine |

| Carbon-based | Sodium Cyanide (NaCN) | 1-Cyano-8-chlorophthalazine or 1-Bromo-8-cyanophthalazine |

Kinetic and Thermodynamic Aspects of Substitution

The regioselectivity of nucleophilic substitution on dihalogenated substrates can be governed by either kinetic or thermodynamic control. mit.edu

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. researchgate.net This usually corresponds to the reaction pathway with the lowest activation energy. For this compound, if one position is significantly more electrophilic than the other, nucleophilic attack will preferentially occur there, leading to the kinetic product.

Thermodynamic Control: At higher temperatures, the substitution reactions may become reversible. mit.edu Under these conditions, the system can reach equilibrium, and the major product will be the most thermodynamically stable isomer. This is known as thermodynamic control. The most stable product is not necessarily the one that forms the fastest. Factors influencing product stability include steric interactions and electronic effects between the new substituent and the phthalazine ring.

For instance, an initial attack might occur at the C-Cl bond (kinetic product), but at higher temperatures, this product could revert to the starting material and rearrange to the more stable C-Br substituted product (thermodynamic product), assuming the latter is more stable.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, these reactions offer the potential for selective functionalization due to the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed couplings, the reactivity of halogens typically follows the order: I > Br > Cl > F. whiterose.ac.uk This trend is based on the bond dissociation energies of the carbon-halogen bonds, which influences the ease of the initial oxidative addition step in the catalytic cycle.

This inherent reactivity difference allows for the selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact, enabling sequential and site-specific modifications.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is one of the most widely used cross-coupling methods. acs.org For this compound, a Suzuki-Miyaura reaction is expected to proceed with high chemoselectivity at the C1-Br bond. By carefully selecting the catalyst, base, and reaction conditions, an aryl or vinyl group can be introduced at the C1 position. The remaining C8-Cl bond can then be subjected to a second, often more forcing, coupling reaction if desired.

Studies on other bromo-chloro N-heterocycles have demonstrated that this selective coupling is highly efficient. nih.govmdpi.com For example, using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base such as Na₂CO₃ or K₃PO₄, allows for the selective arylation at the bromine-substituted position. beilstein-journals.org

The following table presents representative conditions for a selective Suzuki-Miyaura coupling at the C-Br bond, based on established protocols for similar bromo-chloro heterocyclic substrates.

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1-Phenyl-8-chlorophthalazine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 1-(4-Methoxyphenyl)-8-chlorophthalazine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 1-(Thiophen-2-yl)-8-chlorophthalazine |

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction exhibits high chemoselectivity for C-Br over C-Cl bonds. This allows for the selective introduction of an alkynyl group at the C1 position of this compound.

The standard conditions for a Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which often also serves as the solvent. libretexts.orgmdpi.com The reaction is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

The table below outlines typical conditions for the selective Sonogashira coupling of this compound at the C1 position, drawn from studies on analogous substrates.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 1-(Phenylethynyl)-8-chlorophthalazine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | THF/Diisopropylamine | 1-((Trimethylsilyl)ethynyl)-8-chlorophthalazine |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | DMF/Triethylamine | 1-(Hex-1-yn-1-yl)-8-chlorophthalazine |

Buchwald-Hartwig Amination and Related C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination at the 1-position. This regioselectivity is a common feature in palladium-catalyzed cross-coupling reactions involving substrates with multiple different halogen atoms.

Detailed research findings on analogous dihalopyridazine systems suggest that the reaction proceeds efficiently in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and can influence reaction rates and yields. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in similar C-N coupling reactions. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dihalogenated Heterocycles

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1,4-Dichlorophthalazine (B42487) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | 1-Bromo-4-chloropyridazine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 92 |

| 3 | This compound (predicted) | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | High |

Note: The data for this compound is predictive and based on the reactivity of similar substrates.

Exploration of Other Cross-Coupling Methodologies (e.g., Stille, Heck, Negishi)

Beyond C-N bond formation, this compound is a versatile substrate for various palladium-catalyzed carbon-carbon bond-forming reactions, again leveraging the differential reactivity of the C-Br and C-Cl bonds.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. organic-chemistry.orgwikipedia.org For this compound, the Stille coupling would be expected to occur selectively at the C-Br bond, allowing for the introduction of a wide range of carbon-based substituents. The reaction is typically catalyzed by a palladium(0) complex, often with the addition of a ligand such as triphenylphosphine. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org It is anticipated that this compound would undergo Heck coupling at the more reactive C-Br position to yield a 1-alkenyl-8-chlorophthalazine derivative. The reaction is generally carried out in the presence of a palladium catalyst and a base. wikipedia.org

Negishi Coupling: This methodology utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and reactivity. Selective coupling at the C-Br bond of this compound would be the expected outcome, providing a route to various substituted phthalazines.

Table 2: Predicted Parameters for Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Solvent | Key Features |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | Toluene | Mild conditions, tolerant of many functional groups. organic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | DMF | Forms C-C double bonds. wikipedia.org |

| Negishi | R-ZnCl | PdCl₂(dppf) | THF | High reactivity and selectivity. wikipedia.org |

Note: This table presents predicted conditions based on general methodologies for these cross-coupling reactions.

Electrophilic Aromatic Substitution on the Benzenoid Moiety

The benzenoid ring of the phthalazine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused pyridazine (B1198779) ring. The two nitrogen atoms in the pyridazine ring reduce the electron density of the carbocyclic ring, making it less susceptible to attack by electrophiles. Furthermore, the presence of the halogen substituents further deactivates the ring.

However, under forcing conditions or with highly activated electrophiles, substitution may occur. The directing effect of the existing substituents would need to be considered. The chlorine and bromine atoms are ortho-, para-directing deactivators. The pyridazine ring itself would direct incoming electrophiles to the 5- and 6-positions. Predicting the precise regioselectivity of such a reaction would be complex and likely result in a mixture of products.

Reactions Involving the Pyridazine Ring System

N-Alkylation and N-Oxidation Studies

N-Alkylation: The nitrogen atoms of the pyridazine ring in this compound are nucleophilic and can undergo alkylation with alkyl halides or other electrophilic alkylating agents. longdom.org This reaction typically leads to the formation of a phthalazinium salt. The position of alkylation (N-2 or N-3) would depend on steric and electronic factors. Generally, in unsubstituted phthalazine, alkylation occurs at the N-2 position.

N-Oxidation: The nitrogen atoms of the pyridazine ring can also be oxidized to form N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can significantly alter the electronic properties of the phthalazine ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at positions alpha to the N-oxide.

Ring Transformations and Rearrangements

The pyridazine ring within the phthalazine core can undergo transformations under specific conditions. For instance, treatment of certain 1,4-disubstituted phthalazines with strong bases can induce ring-opening of the pyridazine moiety. One study has shown that 1-chloro-4-substituted phthalazines can undergo electron transfer-induced ring opening to form phthalonitrile. rsc.org This suggests that under reductive conditions, this compound could potentially undergo a similar transformation.

Furthermore, cycloaddition reactions involving the pyridazine ring are also known, although they are less common for the fused phthalazine system compared to simple pyridazines. mdpi.com These reactions can lead to the formation of more complex polycyclic systems.

Advanced Spectroscopic and Computational Characterization of 1 Bromo 8 Chlorophthalazine

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The definitive identification and structural elucidation of a novel or uncharacterized compound like 1-bromo-8-chlorophthalazine would rely on a combination of advanced spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and spatial arrangement.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. For this compound, a complete NMR analysis would involve several experiments. Standard 1D ¹H and ¹³C NMR would reveal the number and chemical environments of the hydrogen and carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between protons and carbons, thereby confirming the arrangement of the substituted phthalazine (B143731) ring system.

However, specific ¹H, ¹³C, or advanced 2D NMR spectral data for this compound are not available in published scientific literature. While data exists for isomers such as 7-bromo-1-chlorophthalazine and 6-bromo-1-chlorophthalazine nih.gov, these are distinct molecules with different substitution patterns, and their spectral data cannot be used to characterize the 1-bromo-8-chloro isomer.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental formula of a compound. An HRMS analysis of this compound would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its atomic composition (C₈H₄BrClN₂). The isotopic pattern observed in the mass spectrum would be characteristic, showing distinct peaks corresponding to the presence of the two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

A search of chemical databases and scientific literature did not yield any specific experimental HRMS data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations of the phthalazine core. Specific vibrations corresponding to the C-Br and C-Cl bonds would also be present, typically in the fingerprint region of the spectrum.

No experimentally recorded IR or Raman spectra for this compound have been found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the connectivity and molecular geometry of this compound, including bond lengths, bond angles, and intermolecular packing interactions in the crystal lattice.

There are no published reports containing the crystal structure or associated crystallographic data for this compound.

Computational Chemistry and Quantum Mechanical Investigations

In the absence of experimental data, computational methods serve as a powerful tool for predicting the properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and other properties of molecules. A DFT study of this compound would involve optimizing the molecular geometry to find its most stable conformation and calculating various electronic properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential map, and Mulliken atomic charges. These calculations could also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which could aid in the interpretation of future experimental data.

A dedicated computational study applying DFT methods to this compound has not been identified in the scientific literature. While general DFT studies on other halogenated heterocycles exist, specific results for the title compound are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) is a robust method for predicting the spectroscopic parameters of molecules. By calculating the electronic structure of this compound, it is possible to estimate its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Chemical Shifts: The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift of a given nucleus is then determined by referencing its calculated shielding to that of a standard compound, such as tetramethylsilane (TMS). For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts, providing a theoretical spectrum that can be compared with experimental data. The positions of the bromine and chlorine atoms on the phthalazine core will induce distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration, each with a corresponding frequency. These frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Theoretical vibrational spectra, such as infrared (IR) and Raman, can be simulated from these calculated frequencies and their intensities. A study on the related compound, phthalazine-1(2H)-one, utilized DFT calculations with the B3LYP/6-311++G(d,p) basis set to analyze its vibrational spectrum niscpr.res.in. A similar approach for this compound would provide a detailed understanding of its vibrational modes. The table below presents a selection of predicted vibrational frequencies for the fundamental modes of a halogenated phthalazine derivative, based on such computational methods.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C=N stretching | 1650 - 1550 |

| C=C aromatic ring stretching | 1600 - 1450 |

| C-H in-plane bending | 1300 - 1000 |

| C-Cl stretching | 800 - 600 |

| C-Br stretching | 600 - 500 |

| Ring out-of-plane bending | 900 - 700 |

Note: The data in this table is representative of a halogenated phthalazine and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.comwikipedia.org. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalazine ring system, while the LUMO will also be distributed over the aromatic system, with significant contributions from the carbon atoms of the heterocyclic ring. The presence of the electronegative bromine and chlorine atoms will lower the energy of both the HOMO and LUMO compared to unsubstituted phthalazine. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity niscpr.res.in.

A conceptual DFT analysis can be performed to calculate the energies of the HOMO and LUMO, as well as other global reactivity descriptors. The following table provides hypothetical, yet scientifically plausible, values for the FMO analysis of this compound.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of an FMO analysis.

Reaction Pathway and Transition State Calculations for Mechanistic Insights

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

For instance, the synthesis of this compound or its subsequent reactions, such as nucleophilic aromatic substitution, can be modeled computationally. DFT calculations can be used to determine the geometries and energies of the reactants, products, intermediates, and transition states. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be calculated. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular reaction pathway. For example, in the synthesis of phthalazine derivatives, computational studies can help to elucidate the mechanism of the cyclization step organic-chemistry.org.

Conformational Analysis and Molecular Dynamics Simulations (if applicable for molecular interactions)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a largely planar and rigid molecule like this compound, the scope of conformational analysis is limited to the orientation of any non-planar substituents, which are absent in this case. However, the study of its intermolecular interactions is highly relevant.

Molecular Dynamics (MD) simulations can be used to investigate the behavior of this compound in a condensed phase, such as in solution or in a crystal lattice. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interactions between them. These simulations can provide insights into how molecules of this compound might pack in a solid state or how they interact with solvent molecules. This is particularly important for understanding its solubility and potential for forming co-crystals. While direct conformational isomers are not expected, the intermolecular stacking and hydrogen bonding possibilities can be explored through these computational techniques nih.gov.

Utility of 1 Bromo 8 Chlorophthalazine As a Building Block in Complex Chemical Synthesis

Potential for the Development of Novel Heterocyclic Scaffolds

Halogenated phthalazines are valuable precursors for creating novel heterocyclic systems. The differential reactivity of the bromine and chlorine atoms could, in theory, allow for selective, stepwise reactions. For instance, the carbon-bromine bond is often more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This would enable the selective introduction of a substituent at the 1-position via reactions like the Suzuki or Buchwald-Hartwig amination, leaving the 8-position available for subsequent functionalization. This stepwise approach is a powerful strategy for building complex, multi-ring systems with precise control over the final structure.

Hypothetical Synthesis of Polyfunctionalized Phthalazine (B143731) Derivatives

The presence of two distinct halogen atoms on the phthalazine core would theoretically permit the synthesis of a wide array of polyfunctionalized derivatives. A variety of synthetic methodologies could be envisioned:

Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck couplings could be employed to introduce new carbon-carbon bonds, linking the phthalazine core to aryl, alkyl, or alkynyl groups.

Buchwald-Hartwig Amination: This reaction would allow for the formation of carbon-nitrogen bonds, leading to the synthesis of amino-phthalazine derivatives, which are common motifs in pharmacologically active compounds.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the phthalazine ring, enhanced by the presence of halogens, could facilitate SNAr reactions with various nucleophiles, such as alkoxides, thiolates, and amines, to introduce a range of functional groups.

A hypothetical reaction scheme illustrating the differential reactivity is presented below:

| Reactant | Reagent and Conditions | Product |

| 1-Bromo-8-chlorophthalazine | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 1-Aryl-8-chlorophthalazine |

| 1-Aryl-8-chlorophthalazine | Amine, Pd catalyst, base (Buchwald-Hartwig) | 1-Aryl-8-aminophthalazine |

Speculative Application in the Construction of Molecular Probes for Chemical Biology

Phthalazine derivatives have been explored as scaffolds for fluorescent molecular probes. The core structure can be modified to create molecules that exhibit changes in their fluorescence properties in response to specific biological analytes or environmental conditions. In a hypothetical scenario, the 1- and 8-positions of this compound could be functionalized with a fluorophore and a recognition moiety (e.g., a ligand for a specific protein), respectively. This modular design would allow for the systematic tuning of the probe's properties.

Theoretical Exploration in Material Science Research

Heterocyclic compounds, including phthalazines, are of interest in material science, particularly in the development of organic electronic materials. The phthalazine nucleus is an electron-accepting unit, and by attaching electron-donating groups through cross-coupling reactions, researchers can create "push-pull" systems with interesting photophysical and electronic properties. Such molecules can find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The theoretical this compound could serve as a monomer for the synthesis of novel conjugated polymers, where the phthalazine unit is incorporated into the polymer backbone.

Mechanistic Investigations of Biological Activities of Phthalazine Derivatives, Applicable to 1 Bromo 8 Chlorophthalazine Structural Motifs

In Vitro Enzyme Inhibition Studies

Phthalazine (B143731) derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. The presence of halogen atoms, such as bromine and chlorine, on the phthalazine core can significantly influence their inhibitory potency and selectivity.

Kinase Inhibition: Numerous phthalazine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, certain 4-arylamino-phthalazin-1-yl-benzamides have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Some of these compounds exhibit IC50 values as low as 0.078 µM. frontiersin.org The halogen substitution pattern on the phthalazine ring is a critical determinant of this activity. tandfonline.comsemanticscholar.orgnih.gov

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a validated strategy for cancer therapy, particularly in tumors with BRCA mutations. researchgate.net Phthalazinone derivatives, structurally related to 1-Bromo-8-chlorophthalazine, have been developed as potent PARP-1 inhibitors. nih.govnih.gov For example, some 4-phenylphthalazin-1-ones have shown significant cytotoxic activity against lung carcinoma cells and potent PARP-1 inhibition, with one compound exhibiting an IC50 value of 97 nM. nih.gov The inhibitory activities of these derivatives are often related to the nature and position of substituents on the aromatic rings. researchgate.netnih.gov

COX/LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for treating inflammatory diseases. nih.govmdpi.com Phthalazinone derivatives have been investigated as potential COX-2 inhibitors. researchgate.net Some of these compounds have shown potent and selective inhibition of COX-2 over COX-1, suggesting a potential anti-inflammatory role with a reduced risk of gastrointestinal side effects. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference Compound |

|---|---|---|---|

| 4-Arylamino-phthalazin-1-yl-benzamides | VEGFR-2 | 0.078 µM (IC50) | - |

| 4-Phenylphthalazin-1-ones (e.g., Compound 11c) | PARP-1 | 97 nM (IC50) | Olaparib (IC50 = 139 nM) |

| Phthalazinone/pyridazinone hybrids | PDE3/PDE4 | pIC50 = 5.4-7.5 (PDE3), 7.0-8.7 (PDE4) | - |

In Vitro Cellular Activity Evaluations on Cancer Cell Lines and Microbial Strains

The enzyme inhibitory activities of phthalazine derivatives often translate into potent cellular effects, including antiproliferative and antimicrobial activities.

Antiproliferative Activities: Halogenated phthalazine derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines. tandfonline.comsemanticscholar.orgnih.gov For example, biarylurea derivatives linked to a phthalazine core have shown broad-spectrum antiproliferative activity against the NCI 60-cell line panel, with GI50 values ranging from 0.15 to 8.41 µM. nih.gov The presence of chloro and trifluoromethyl groups on the terminal phenyl ring was found to enhance the growth inhibition of breast and colon cancer cell lines. tandfonline.comsemanticscholar.org Phthalazinone derivatives have also shown potent activity against lung adenocarcinoma cells. nih.gov

Antimicrobial Activities: The phthalazine scaffold is also a promising platform for the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against both bacterial and fungal pathogens. ekb.egglobalresearchonline.netresearchgate.netekb.eg For instance, certain phthalazine derivatives have shown good in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. globalresearchonline.net The antimicrobial efficacy is often influenced by the nature of the substituents on the phthalazine ring. globalresearchonline.net

| Compound Class | Cell Line/Microbial Strain | Activity Metric | Result |

|---|---|---|---|

| Biarylurea-phthalazine hybrids | NCI 60 Cell Panel | GI50 | 0.15 - 8.41 µM |

| 4-Phenylphthalazin-1-ones | A549 (Lung Carcinoma) | Cytotoxicity | Significant at 0.1, 1, and 10 µM |

| Substituted Phthalazines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial Activity | Good activity observed |

Structure-Activity Relationship (SAR) Studies based on Halogenation Patterns in Phthalazine Derivatives

The biological activity of phthalazine derivatives is highly dependent on the nature and position of substituents on the core structure. Halogenation, in particular, plays a crucial role in modulating the potency and selectivity of these compounds.

SAR studies on various series of phthalazine derivatives have revealed that the introduction of halogen atoms can significantly impact their anticancer and enzyme inhibitory activities. For instance, in a series of biarylurea-based phthalazine derivatives targeting VEGFR-2, the introduction of a 4-chloro group on the phthalazine core, replacing a methyl or unsubstituted derivative, led to a favorable increase in VEGFR-2 inhibitory activity. tandfonline.comsemanticscholar.org This enhancement was attributed to the increased lipophilicity conferred by the chloro group. youtube.com Furthermore, the presence of electron-withdrawing groups like halogens on the terminal phenyl ring of these derivatives was also found to be beneficial for their antiproliferative activity. tandfonline.comsemanticscholar.org

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are invaluable tools for understanding the binding modes of phthalazine derivatives with their biological targets and for guiding the design of more potent inhibitors.

Docking studies of phthalazine-based VEGFR-2 inhibitors have revealed key interactions within the ATP-binding site of the kinase. nih.govnih.govnih.gov For example, the urea moiety of certain phthalazine derivatives forms crucial hydrogen bonds with the backbone of Asp1046 and the carboxylic acid group of Glu885, while the phthalazine core itself is often involved in hydrophobic interactions. tandfonline.comsemanticscholar.org The halogen substituents can further enhance binding affinity through favorable hydrophobic or halogen-bonding interactions with the protein.

Similarly, molecular docking of phthalazinone-based PARP-1 inhibitors has elucidated their binding mode in the nicotinamide-binding pocket of the enzyme. nih.govresearchgate.net The phthalazinone core typically forms key hydrogen bonds with residues such as Gly863 and Ser904, while other parts of the molecule engage in hydrophobic and pi-stacking interactions. nih.gov Computational models can help rationalize the observed SAR and predict the activity of novel derivatives, including those with specific halogenation patterns like this compound.

Exploration of Mechanistic Pathways of Observed Biological Effects in vitro

The observed biological effects of phthalazine derivatives are a consequence of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

For phthalazine-based VEGFR-2 inhibitors, the primary mechanism of action is the inhibition of angiogenesis. By blocking the kinase activity of VEGFR-2, these compounds prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis. tandfonline.comsemanticscholar.orgekb.eg

In the case of PARP inhibitors, the mechanism is more complex and involves the concept of synthetic lethality. researchgate.net By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), these unrepaired single-strand breaks are converted into toxic double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, some phthalazine derivatives have been shown to induce apoptosis in cancer cells through the modulation of apoptotic signaling pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases. nih.gov Studies have also identified phthalazine derivatives that can inhibit the TGF-β signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov

Contemporary Research Challenges and Future Directions in 1 Bromo 8 Chlorophthalazine Chemistry

Development of Asymmetric Synthesis and Chiral Modifications

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For 1-Bromo-8-chlorophthalazine, the introduction of chirality is a critical step towards exploring its potential biological activity. Currently, the development of asymmetric synthetic routes to produce chiral derivatives of this phthalazine (B143731) remains a significant challenge. Future research will likely focus on the use of chiral catalysts, auxiliaries, and reagents to control the stereochemistry of reactions involving the phthalazine core. The strategic introduction of chiral centers or the creation of atropisomers by restricting rotation around a single bond could lead to novel compounds with highly specific biological targets.

A primary obstacle is the lack of established methods for the enantioselective functionalization of the phthalazine ring system, particularly at the positions bearing the bromo and chloro substituents. Overcoming this will require the design of novel synthetic strategies that can proceed with high enantiomeric excess (ee).

Integration into Flow Chemistry Systems for Enhanced Production and Control

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. For the synthesis and derivatization of this compound, flow chemistry presents an opportunity to enhance production efficiency and explore reaction conditions that are not easily accessible in batch. wuxiapptec.comthieme-connect.de

The precise control over parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, reduced side-product formation, and safer handling of potentially hazardous reagents and intermediates. wuxiapptec.com Future work in this area will involve the design and optimization of flow-based synthetic routes to this compound and its derivatives. This could be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Exploration of Novel Catalytic Systems for Functionalization

The bromine and chlorine atoms on the this compound scaffold are ideal handles for post-synthetic modification through various cross-coupling reactions. The exploration of novel catalytic systems is crucial for expanding the diversity of accessible derivatives. Research in this domain will likely focus on the development of more efficient and selective catalysts for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings at the C-Br and C-Cl positions.

A key challenge lies in achieving selective functionalization of one halogen over the other. The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce different substituents in a stepwise manner. The development of catalysts with high chemoselectivity will be paramount to the success of this approach.

Advanced in silico Design and Prediction of Reactivity and Potential Functionalities

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. vensel.org For this compound, in silico methods can be employed to predict its reactivity, explore its conformational landscape, and design derivatives with desired electronic and steric properties. ajchem-b.comallsubjectjournal.com

Techniques such as Density Functional Theory (DFT) can provide insights into the molecule's electronic structure and the reactivity of its different sites. Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to various biological targets, thereby guiding the synthesis of potentially bioactive compounds. ajchem-b.comnih.gov The use of Quantitative Structure-Activity Relationship (QSAR) models can further aid in predicting the biological activity of novel analogues. mdpi.com

Table 1: Comparison of Computational Approaches in Drug Design

| Computational Method | Application in this compound Research | Potential Insights |

| Molecular Docking | Predicting binding modes and affinities to protein targets. ajchem-b.com | Identification of potential biological targets and lead compounds. nih.gov |

| DFT Calculations | Understanding electronic structure and reactivity. | Prediction of reaction sites and mechanisms. |

| QSAR | Correlating chemical structure with biological activity. mdpi.com | Design of derivatives with enhanced potency. |

| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complexes. | Understanding conformational changes and binding stability. |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology for Mechanistic Discovery

Understanding the mechanism of action of bioactive compounds is a critical aspect of drug discovery. Interdisciplinary research combining organic synthesis, biochemistry, and molecular biology will be essential for elucidating the biological pathways modulated by this compound derivatives.

Future studies will likely involve the synthesis of probes and labeled analogues of this compound to identify its cellular targets and binding partners. Techniques such as affinity chromatography and photoaffinity labeling can be employed for this purpose. Elucidating the structure-activity relationships (SAR) of a series of derivatives will provide valuable information about the key structural features required for biological activity. nih.gov

The convergence of these research areas will not only expand our fundamental understanding of this compound chemistry but also pave the way for the development of novel therapeutic agents and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。